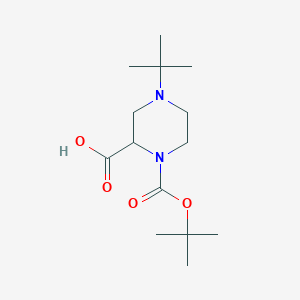

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester

Description

Properties

IUPAC Name |

4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIROEIGZLLCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

A key initial step is the protection of the piperazine nitrogen atoms with tert-butyl groups using di-tert-butyl dicarbonate (Boc2O). This reaction is typically performed in ethanol or dichloromethane at mild temperatures (~30 °C) with stirring until completion.

Functionalization to Introduce Carboxylate Groups

The introduction of carboxylic acid groups as tert-butyl esters can be achieved by reacting Boc-protected piperazine derivatives with suitable electrophiles such as chlorobutanal dimethyl acetal or via other alkylation methods in polar aprotic solvents like N,N-dimethylformamide (DMF).

Reductive Amination and Further Esterification

Reductive amination using sodium triacetoxyborohydride in acidic media (HOAc/DCM mixture) with Boc-piperazine mixtures can be employed to achieve selective functionalization with yields around 67.7%.

Palladium-Catalyzed Coupling for Derivative Synthesis

In some cases, palladium-catalyzed coupling reactions with ligands such as 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP) and bases like sodium tert-butoxide in toluene at 70 °C for 1.5 hours have been used to prepare Boc-protected piperazine derivatives with high yields (~95%).

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Boc protection step is critical to prevent undesired side reactions on the piperazine nitrogens and to allow selective functionalization.

- The use of polar aprotic solvents such as DMF facilitates alkylation reactions but may require careful work-up including extraction and chromatographic purification.

- Reductive amination under acidic conditions provides a milder alternative for functionalization with good yields.

- Palladium-catalyzed coupling expands the scope for functionalized derivatives of Boc-protected piperazines.

- One-pot click chemistry methods, although demonstrated on related compounds, offer promising routes for rapid synthesis of substituted piperazine carboxylates with excellent yields and purities.

- Reaction times and temperatures are optimized to balance conversion rates and product stability.

- Purification methods typically involve silica gel chromatography or crystallization from appropriate solvents.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Strong acids such as TFA and HCl are used for deprotection.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine, while substitution reactions yield various substituted piperazine derivatives .

Scientific Research Applications

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester has several scientific research applications, including:

Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

Biology: Employed in the synthesis of biologically active compounds and drug candidates.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a carbamate, which can be easily removed under acidic conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Their Implications

Physicochemical and Reactivity Profiles

- Lipophilicity : The tert-butyl esters in the target compound contribute to a higher logP compared to methyl or benzyl esters (e.g., Methyl (R)-1-Boc-piperazine-2-carboxylate), which may reduce aqueous solubility but improve membrane permeability .

- Hydrolysis Stability: Tert-butyl esters resist hydrolysis better than methyl esters.

- Stereochemical Influence : Fluorinated or chiral analogs (e.g., (2S,4R)-4-fluoropyrrolidine derivative) exhibit distinct biological activities. The (R)-configuration in Methyl (R)-1-Boc-piperazine-2-carboxylate may enhance binding specificity in enzyme inhibition .

Research Findings and Case Studies

- Synthetic Utility : demonstrates that introducing a 4-(methylthio)benzyl group to the piperazine core (as in compound 8) enhances electrophilic substitution efficiency, attributed to sulfur’s electron-donating effects .

- Biological Activity : Fluorinated analogs like (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester show improved pharmacokinetics in preclinical studies, likely due to fluorine’s metabolic stability .

- Comparative Stability : Azepane derivatives (e.g., CAS 1034708-26-3) exhibit lower ring strain but reduced synthetic accessibility compared to six-membered piperazines .

Biological Activity

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester, also known by its CAS number 76535-75-6, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.37 g/mol

- IUPAC Name : Di-tert-butyl piperazine-1,4-dicarboxylate

This compound is synthesized through the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, yielding high purity and stability under various conditions.

Antibacterial Properties

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant antibacterial activity against Gram-positive bacteria. For instance, one derivative showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

Mechanism of Action :

The mechanism involves depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential. This action suggests that the compound disrupts bacterial cell integrity, which is crucial for its bactericidal properties .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is likely to have high gastrointestinal absorption and can permeate the blood-brain barrier effectively. This characteristic enhances its potential therapeutic applications in central nervous system disorders.

Study on Antimicrobial Efficacy

A notable study evaluated the antibacterial efficacy of various piperazine derivatives against resistant strains. The results indicated that compounds similar to 4-tert-butyl-piperazine-1,2-dicarboxylic acid exhibited strong activity against biofilm-forming strains of Staphylococcus epidermidis and Staphylococcus aureus . The ability to combat biofilms is particularly significant in clinical settings where biofilm-associated infections are common.

Neuropharmacological Research

Another area of investigation involves the neuropharmacological effects of piperazine derivatives. In animal models, compounds related to 4-tert-butyl-piperazine demonstrated anxiolytic and antidepressant-like effects. These findings suggest a potential role in treating anxiety disorders and depression, warranting further exploration into their mechanisms of action within neural pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organisms/Conditions | Effective Concentration | Mechanism |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria (MRSA, VREfm) | 0.78 - 3.125 μg/mL | Membrane depolarization |

| Neuropharmacological effects | Animal models for anxiety and depression | N/A | Modulation of neurotransmitter systems |

Q & A

Q. What are the common synthetic routes for 4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection of the piperazine core. For example, tert-butyl esters are introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., potassium carbonate in acetonitrile) to protect amine groups . Reaction conditions such as temperature (e.g., 20–60°C), solvent choice (DMF, THF), and inert atmospheres are critical for minimizing side reactions and maximizing yields. Lower yields (e.g., 19.5%) may occur with shorter reaction times or suboptimal base selection, while extended reaction times (e.g., 18 hours) can achieve near-quantitative yields (99%) .

Q. How can researchers ensure purity during synthesis, and what purification techniques are recommended?

- Methodological Answer : Post-synthesis purification often involves column chromatography (e.g., silica gel) with gradient elution to separate byproducts . Analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor reaction progress. For example, TLC with UV visualization is effective for detecting intermediates, while HPLC with UV detectors can confirm final purity (>95%) .

Q. What spectroscopic techniques are suitable for structural characterization, and what key markers should be analyzed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine backbone and tert-butyl groups. Key markers include the tert-butyl singlet at ~1.4 ppm in ¹H NMR and carbonyl signals at ~155 ppm in ¹³C NMR. Mass spectrometry (MS) can validate molecular weight, with ESI-MS showing [M+H]+ peaks aligned with the theoretical mass (e.g., 315.41 g/mol for derivatives) .

Advanced Research Questions

Q. How can computational methods optimize reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, enabling the identification of energetically favorable conditions. For example, ICReDD’s workflow integrates reaction path searches and machine learning to prioritize experimental parameters (e.g., solvent polarity, catalyst loading), reducing trial-and-error cycles by 50% . Computational tools like Gaussian or ORCA are recommended for modeling steric effects in tert-butyl-substituted intermediates.

Q. How should researchers address contradictory data in reaction yields or product stability?

- Methodological Answer : Discrepancies in yields (e.g., 19.5% vs. 99%) often stem from variations in base strength (e.g., potassium carbonate vs. sodium hydride) or reaction duration . Systematic Design of Experiments (DoE) can isolate critical variables. For instance, fractional factorial designs may reveal that prolonged reaction times (≥18 hours) and anhydrous solvents (e.g., DMF) mitigate hydrolysis of Boc groups. Stability studies under varying pH and temperature can identify degradation pathways .

Q. What strategies are effective for introducing functional groups while preserving the Boc-protected piperazine core?

- Methodological Answer : Selective functionalization requires orthogonal protection. For example, iodomethyl or chlorosulfonyl groups can be introduced at the 4-position of piperazine via nucleophilic substitution, with Boc groups remaining intact under mild conditions (pH 7–9, 0–20°C) . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids is effective for aryl group incorporation, as demonstrated in tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate synthesis .

Q. How can this compound serve as a building block in medicinal chemistry, and what are the limitations?

- Methodological Answer : The Boc-protected piperazine acts as a versatile intermediate for drug candidates, enabling facile deprotection to free amines for further coupling. However, steric hindrance from tert-butyl groups may limit reactivity in bulky environments. For example, derivatives like tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate require precise stereochemical control to interact with biological targets (e.g., enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.